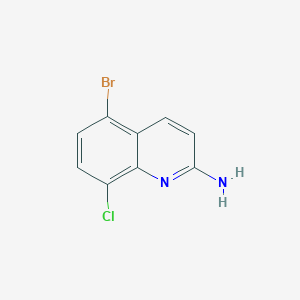

5-Bromo-8-chloroquinolin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-8-chloroquinolin-2-amine is a chemical compound with the molecular weight of 257.52 . It is a powder at room temperature .

Synthesis Analysis

Quinoline, the core structure of 5-Bromo-8-chloroquinolin-2-amine, can be synthesized through various methods such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . These classical synthesis protocols have been used for the construction of the principal quinoline scaffold .Molecular Structure Analysis

The InChI code for 5-Bromo-8-chloroquinolin-2-amine is1S/C9H6BrClN2/c10-6-2-3-7(11)9-5(6)1-4-8(12)13-9/h1-4H,(H2,12,13) . This indicates the presence of bromine, chlorine, and amine groups in the quinoline structure. Chemical Reactions Analysis

Quinoline and its derivatives, including 5-Bromo-8-chloroquinolin-2-amine, can undergo various chemical reactions. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are some of the methods used for the construction and functionalization of this compound .Physical And Chemical Properties Analysis

5-Bromo-8-chloroquinolin-2-amine is a powder at room temperature . It has a molecular weight of 257.52 .Applications De Recherche Scientifique

Palladium-catalyzed Arylation and Amination One prominent application of 5-Bromo-8-chloroquinolin-2-amine derivatives in scientific research is found in the field of organic synthesis, particularly in palladium-catalyzed arylation and amination reactions. These reactions facilitate the rapid preparation of 1-aminonaphthalenes and 5- and 8-aminoquinolines from aryl bromides, demonstrating significant improvements in yields, especially under microwave conditions. This methodology is crucial for synthesizing complex molecules with potential pharmaceutical applications, highlighting the versatility of 5-Bromo-8-chloroquinolin-2-amine in synthesizing amines and quinoline derivatives (Wang, Magnin, & Hamann, 2003).

Cytotoxicity and Anticancer Research Research into novel polycarbo-substituted imidazo[1,2-c]quinazolines, derived from 5-Bromo-8-chloroquinolin-2-amine, has shown promising cytotoxicity against various cancer cell lines, including human breast adenocarcinoma and cervical cancer cells. This suggests potential applications of these compounds in developing anticancer therapies. The ability to synthesize diversely functionalized polycarbo-substituted derivatives underscores the compound's utility in medicinal chemistry for exploring novel therapeutic agents (Khoza, Makhafola, & Mphahlele, 2015).

Fluorescence Properties for Biomedical Applications The synthesis and study of 3-hydroxyquinolin-4(1H)-one derivatives, related to 5-Bromo-8-chloroquinolin-2-amine, reveal significant fluorescence properties. These properties are instrumental in developing fluorescent probes and markers for biomedical research, offering insights into cellular processes and mechanisms. The cytotoxic activity of these compounds against various cancer cell lines further demonstrates their potential in cancer research and therapy (Kadrić, Motyka, Džubák, Hajdůch, & Soural, 2014).

Chemoselective Amination Research also highlights the chemoselective amination of polyhalopyridines, including derivatives similar to 5-Bromo-8-chloroquinolin-2-amine, catalyzed by palladium complexes. This process is noted for its high yields and excellent chemoselectivity, providing a valuable tool in the synthesis of complex nitrogen-containing heterocycles that are prevalent in many pharmaceutical agents (Ji, Li, & Bunnelle, 2003).

Environmental and Analytical Applications Additionally, the exploration of chemosensors based on 5-chloro-8-methoxyquinoline, a compound structurally related to 5-Bromo-8-chloroquinolin-2-amine, for the selective detection of heavy metals such as cadmium, underscores its importance in environmental monitoring and safety. These sensors offer a straightforward and efficient means for detecting harmful metal ions in various matrices, reflecting the broader utility of 5-Bromo-8-chloroquinolin-2-amine derivatives in environmental science and analytical chemistry (Prodi, Montalti, Zaccheroni, Bradshaw, Izatt, & Savage, 2001).

Mécanisme D'action

While the specific mechanism of action for 5-Bromo-8-chloroquinolin-2-amine is not mentioned in the search results, quinolones, a class of compounds that includes 5-Bromo-8-chloroquinolin-2-amine, are known to interact with DNA gyrase and topoisomerase IV . These interactions inhibit the action of these enzymes, leading to the death of the cell .

Safety and Hazards

Orientations Futures

While specific future directions for 5-Bromo-8-chloroquinolin-2-amine are not mentioned in the search results, quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and drug discovery . Therefore, it is likely that future research will continue to explore the synthesis, functionalization, and applications of these compounds.

Propriétés

IUPAC Name |

5-bromo-8-chloroquinolin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2/c10-6-2-3-7(11)9-5(6)1-4-8(12)13-9/h1-4H,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHGIODPOTYTBKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C(C=CC(=C21)Br)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-8-chloroquinolin-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,4,5-Trifluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2737368.png)

![{[3-(Tert-butyl)-4-ethoxyphenyl]sulfonyl}(phenylethyl)amine](/img/structure/B2737372.png)

![Tert-butyl N-[(2-methyl-2,3-dihydro-1H-indol-7-yl)methyl]carbamate](/img/structure/B2737375.png)

![2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(2-fluoro-4-methylphenyl)acetamide](/img/structure/B2737378.png)

![3-(2-Methoxyethyl)-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2737383.png)

![Ethyl 4-((4-((6-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2737385.png)

![(Z)-isopropyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2737388.png)